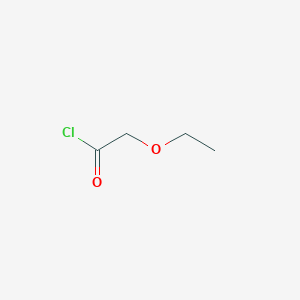
silicic acid;zinc
Overview
Description
silicic acid;zinc is a compound that combines silicic acid with zinc in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used in scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
silicic acid;zinc can be synthesized by reacting silicic acid with zinc oxide. The reaction typically involves dissolving silicic acid in water and then adding zinc oxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the zinc salt of silicic acid. The reaction can be represented as follows:
H4SiO4+2ZnO→Zn2SiO4+2H2O
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), zinc salt (1:2) often involves the use of high-temperature furnaces to ensure complete reaction and purity of the product. The process may include additional steps such as filtration and drying to obtain the final compound in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
silicic acid;zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and silicon dioxide.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silicon.
Substitution: The zinc ions in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: New metal silicates depending on the substituting metal.
Scientific Research Applications
silicic acid;zinc has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon compounds.
Biology: Investigated for its potential role in bone mineralization and collagen synthesis.
Medicine: Studied for its possible therapeutic effects in conditions such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which silicic acid (H4SiO4), zinc salt (1:2) exerts its effects involves the interaction of zinc and silicon ions with biological molecules. Zinc ions can act as cofactors for various enzymes, while silicon ions may play a role in the structural integrity of tissues. The compound’s effects are mediated through pathways involving the regulation of gene expression and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Zinc silicate (Zn2SiO4): Similar in composition but differs in the ratio of zinc to silicon.
Orthosilicic acid (H4SiO4): The parent compound without the zinc component.
Zinc oxide (ZnO): Contains zinc but lacks the silicon component.
Uniqueness
silicic acid;zinc is unique due to its specific ratio of zinc to silicon, which imparts distinct chemical and physical properties. This ratio allows for unique applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
silicic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOWCJDIGPUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Zn].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13597-65-4 | |
| Record name | Zinc silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)



